![molecular formula C12H11ClN2O2S B12621752 [2-(3-Chloro-4-methylanilino)-1,3-thiazol-4-yl]acetic acid CAS No. 918341-89-6](/img/structure/B12621752.png)
[2-(3-Chloro-4-methylanilino)-1,3-thiazol-4-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(3-Chloro-4-methylanilino)-1,3-thiazol-4-yl]acetic acid: is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Chloro-4-methylanilino)-1,3-thiazol-4-yl]acetic acid typically involves the condensation of 3-chloro-4-methylaniline with a thiazole derivative. One common method includes the reaction of 3-chloro-4-methylaniline with 2-bromoacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the aniline ring. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the chloro group, converting it to a methyl group using reagents like lithium aluminum hydride.
Substitution: The chloro group in the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium thiolate are commonly used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride
Substitution Reagents: Sodium methoxide, potassium thiolate
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes
Reduction: Formation of methyl-substituted derivatives
Substitution: Formation of various substituted aniline derivatives
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex thiazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, [2-(3-Chloro-4-methylanilino)-1,3-thiazol-4-yl]acetic acid is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of certain cancers and inflammatory diseases due to its ability to modulate specific molecular targets.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as a building block for the synthesis of dyes and pigments.
作用机制
The mechanism of action of [2-(3-Chloro-4-methylanilino)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to therapeutic effects in disease treatment.
相似化合物的比较
- [2-(3-Chloro-4-methylanilino)-1,3-thiazol-4-yl]acetic acid
- [2-(3-Chloro-4-methylanilino)-1,3-thiazol-4-yl]propionic acid
- [2-(3-Chloro-4-methylanilino)-1,3-thiazol-4-yl]butyric acid
Comparison: While these compounds share a common thiazole and aniline structure, they differ in the length and nature of the acetic acid side chain. This variation can influence their chemical reactivity, biological activity, and potential applications. This compound is unique due to its specific acetic acid moiety, which may confer distinct properties in terms of solubility, stability, and interaction with molecular targets.
属性
CAS 编号 |
918341-89-6 |
|---|---|
分子式 |
C12H11ClN2O2S |
分子量 |
282.75 g/mol |
IUPAC 名称 |
2-[2-(3-chloro-4-methylanilino)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C12H11ClN2O2S/c1-7-2-3-8(4-10(7)13)14-12-15-9(6-18-12)5-11(16)17/h2-4,6H,5H2,1H3,(H,14,15)(H,16,17) |
InChI 键 |
LCPLXZPFNGYQSX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CS2)CC(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


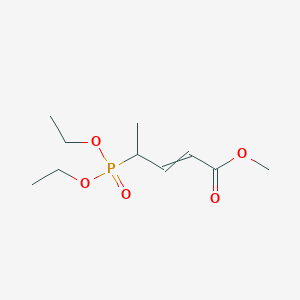
![3-[5-(4-fluorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621678.png)
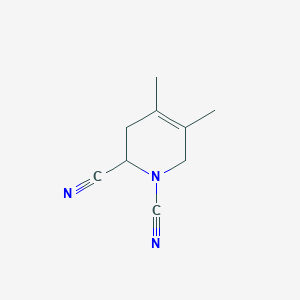
![5-Chloro-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12621703.png)
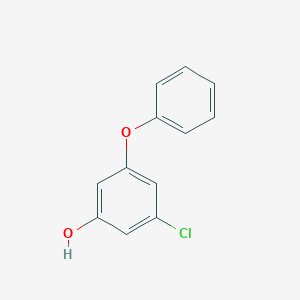
![4-cyclopentyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-1-thio-beta-D-glucopyranoside](/img/structure/B12621718.png)
![{[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12621721.png)
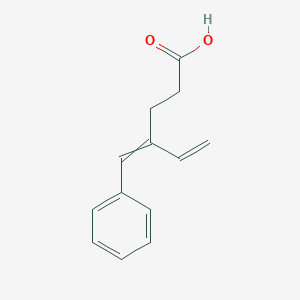
![2,4-Diethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine](/img/structure/B12621727.png)
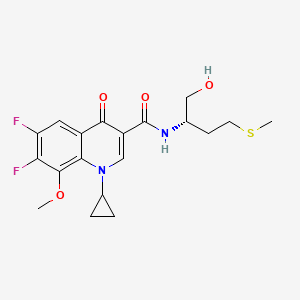

![1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene](/img/structure/B12621738.png)
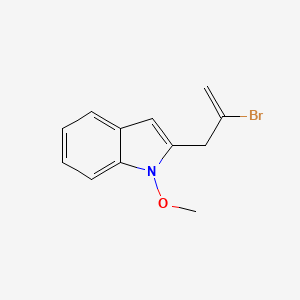
![9-[(But-2-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12621744.png)
